3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3,5-Dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by two distinct structural motifs:
- 3,4,5-Triethoxyphenyl group: A lipophilic aromatic moiety with three ethoxy substituents, which enhances membrane permeability and may influence steric interactions with biological targets.
- 3,5-Dinitrobenzamide group: A benzamide scaffold substituted with two nitro groups at the 3- and 5-positions. These strong electron-withdrawing groups may modulate electronic properties, affecting binding affinity to enzymes or receptors.
Properties
IUPAC Name |
3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O9/c1-4-32-16-9-13(10-17(33-5-2)18(16)34-6-3)20-23-24-21(35-20)22-19(27)12-7-14(25(28)29)11-15(8-12)26(30)31/h7-11H,4-6H2,1-3H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXKVUJTLTYLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against various cancer cell lines, and other relevant biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives demonstrate bactericidal effects against various strains of bacteria. The presence of nitro groups in the structure is often correlated with enhanced antimicrobial activity.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,5-Dinitro derivative | Staphylococcus spp. | 32 µg/mL |
| 3-acetyl-1,3,4-oxadiazole | E. coli | 16 µg/mL |
These results suggest that the 3,5-dinitro substituent may enhance the compound's efficacy against bacterial pathogens .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the potential therapeutic applications of this compound. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Findings : The compound exhibited varying degrees of cytotoxicity across different cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.1 | Induction of apoptosis via p53 activation |
| A549 | 15.0 | Caspase-3 cleavage activation |
| HepG2 | 20.0 | Cell cycle arrest |
The IC50 values indicate that the compound has a significant cytotoxic effect on these cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through upregulation of p53 and subsequent caspase activation.
- Inhibition of Biofilm Formation : Similar compounds have shown effectiveness in disrupting biofilm formation in bacteria by affecting gene transcription related to biofilm development .
Case Studies
A series of case studies have highlighted the biological activity of oxadiazole derivatives similar to the compound :
- Study on Antitumor Activity : A study demonstrated that a related oxadiazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis in tumor cells.
- Antimicrobial Efficacy Assessment : Another study reported that oxadiazole derivatives showed a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues of 1,3,4-Oxadiazoles
Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)
Compounds :
Key Comparisons :
- Nitro groups in the target compound could reduce electron density compared to sulfamoyl groups in LMM5/LMM11, altering interactions with redox-active enzymes like Trr1 .
Enzyme-Targeting Oxadiazoles (N-Substituted Acetamides)
Compounds : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8q, 8g, 8h) .
Key Comparisons :
- Indolylmethyl groups in 8q/8g/8h contribute to π-π stacking and hydrophobic interactions, whereas the triethoxyphenyl group in the target compound may prioritize steric bulk over aromatic stacking .
Reactivity with Electrophiles :
- Target Compound : The electron-deficient nitrobenzamide core may reduce nucleophilicity at the oxadiazole ring, limiting reactions with electrophiles like acetyl chloride.
- Analogues: 2-Alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles react readily with acetyl chloride due to the electron-rich aminophenyl group .
Antifungal Potential
Enzyme Inhibition
Antibacterial Activity
- Limited data for nitro-substituted oxadiazoles; sulfanyl acetamides in showed weak antibacterial effects, suggesting the target compound may require structural optimization for this application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
